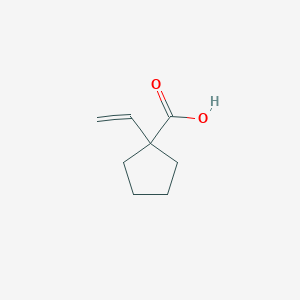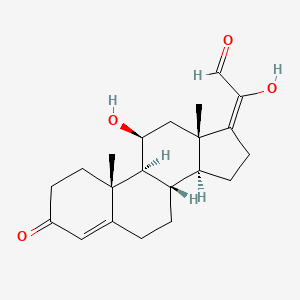![molecular formula C8H8N2O3S B13451794 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid](/img/structure/B13451794.png)
5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid is a chemical compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxy-o-phenylenediamine and a sulfinic acid derivative.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or water. The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid can undergo various chemical reactions, including:
Oxidation: The sulfinic acid moiety can be oxidized to form sulfonic acid derivatives.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The methoxy group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: The major product is the corresponding sulfonic acid derivative.
Reduction: The major product is the corresponding thiol derivative.
Substitution: The major products are the substituted benzimidazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and the nature of the target. The presence of the methoxy group and the sulfinic acid moiety can influence the compound’s binding affinity and selectivity towards its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-methoxy-1H-benzo[d]imidazole-2-thiol
- 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid
- 5-(difluoromethoxy)-1H-benzo[d]imidazole-2-thiol
- 5,6-dichloro-1H-benzo[d]imidazole-2-thiol
Uniqueness
5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid is unique due to the presence of the sulfinic acid moiety, which imparts distinct chemical reactivity and potential biological activities. This differentiates it from other similar compounds that may have different functional groups, such as thiol or carboxylic acid, which can influence their chemical behavior and applications.
Eigenschaften
Molekularformel |
C8H8N2O3S |
|---|---|
Molekulargewicht |
212.23 g/mol |
IUPAC-Name |
6-methoxy-1H-benzimidazole-2-sulfinic acid |
InChI |
InChI=1S/C8H8N2O3S/c1-13-5-2-3-6-7(4-5)10-8(9-6)14(11)12/h2-4H,1H3,(H,9,10)(H,11,12) |
InChI-Schlüssel |
AZUQLFOUEPRHJL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)N=C(N2)S(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{Bicyclo[1.1.1]pentan-1-yl}(imino)methyl-lambda6-sulfanone](/img/structure/B13451711.png)
![rac-3-amino-1-[(1R,2S)-2-fluorocyclopropyl]-1,2-dihydropyridin-2-one hydrochloride](/img/structure/B13451712.png)



![{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(ethyl)amine hydrochloride](/img/structure/B13451730.png)

![4-nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B13451744.png)
![6-((tert-butyldimethylsilyl)oxy)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13451749.png)
![tert-butyl N-[(5-cyanopyrazin-2-yl)methyl]carbamate](/img/structure/B13451765.png)

![2-[Ethyl(2-hydroxyethyl)amino]-1-phenyl-1-propanol](/img/structure/B13451781.png)

![tert-butyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-N-(6-hydroxyhexyl)carbamate](/img/structure/B13451789.png)
